molecular formula C19H19N3O2S B2693714 1-[(4-methoxyphenyl)methyl]-3-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]urea CAS No. 1788557-61-8

1-[(4-methoxyphenyl)methyl]-3-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]urea

Cat. No.: B2693714
CAS No.: 1788557-61-8
M. Wt: 353.44
InChI Key: XGOJEQZWCQRPBP-UHFFFAOYSA-N
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Description

1-[(4-methoxyphenyl)methyl]-3-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]urea is a synthetic organic compound that features a thiazole ring, a methoxyphenyl group, and a phenylurea moiety. This compound is of interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-methoxyphenyl)methyl]-3-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]urea typically involves the reaction of 4-methoxybenzylamine with 2-(2-methyl-1,3-thiazol-4-yl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification through recrystallization or chromatography to achieve the desired product quality. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-[(4-methoxyphenyl)methyl]-3-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

1-[(4-methoxyphenyl)methyl]-3-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]urea has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-methoxyphenyl)methyl]-3-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and phenylurea moiety play crucial roles in binding to these targets, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-Phenylthiazol-4-yl)methyl]-1H-1,2,4-triazole
  • 1-[(2-(4-Chlorophenyl)thiazol-4-yl)methyl)-1H-1,2,4-triazole

Uniqueness

1-[(4-methoxyphenyl)methyl]-3-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-13-21-18(12-25-13)16-5-3-4-6-17(16)22-19(23)20-11-14-7-9-15(24-2)10-8-14/h3-10,12H,11H2,1-2H3,(H2,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGOJEQZWCQRPBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC=C2NC(=O)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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